molecular formula C22H40N2O5 B12373643 Taltobulin intermediate-7

Taltobulin intermediate-7

Cat. No.: B12373643
M. Wt: 412.6 g/mol
InChI Key: MFZVQAHFZVUOFQ-CRMBIJGISA-N
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Description

Taltobulin intermediate-7 is an intermediate compound used in the synthesis of Taltobulin, a potent microtubule inhibitor. Taltobulin is commonly used in the preparation of antibody-drug conjugates (ADC) as a cytotoxic component. It disrupts tubulin polymerization, induces mitotic arrest, and triggers apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taltobulin intermediate-7 involves multiple steps, starting from basic organic compounds. The key step in the synthesis is a four-component Ugi reaction (Ugi-4CR), which allows for the rapid assembly of the intermediate . The reaction conditions typically involve the use of solvents like methanol or ethanol, and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Taltobulin intermediate-7 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions yield alcohols or amines .

Scientific Research Applications

Taltobulin intermediate-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cell division and microtubule dynamics.

    Medicine: Investigated for its potential as a cytotoxic agent in cancer therapy, particularly in the development of antibody-drug conjugates.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

Taltobulin intermediate-7 exerts its effects by disrupting tubulin polymerization, which is essential for microtubule formation. This disruption leads to mitotic arrest and apoptosis in rapidly dividing cells. The compound binds to the colchicine binding site on tubulin, preventing the proper assembly of microtubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taltobulin intermediate-7 is unique in its ability to act as a potent microtubule inhibitor with high specificity for the colchicine binding site. This specificity allows it to overcome resistance mechanisms that affect other microtubule-targeting agents .

Properties

Molecular Formula

C22H40N2O5

Molecular Weight

412.6 g/mol

IUPAC Name

ethyl (E,4S)-4-[[(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate

InChI

InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17+/m1/s1

InChI Key

MFZVQAHFZVUOFQ-CRMBIJGISA-N

Isomeric SMILES

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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